molecular formula C12H14N2OS B1363966 [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol CAS No. 338414-90-7

[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol

Cat. No.: B1363966
CAS No.: 338414-90-7
M. Wt: 234.32 g/mol
InChI Key: FMJGFHYBHKEGDL-UHFFFAOYSA-N
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Description

[1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol is an imidazole derivative with a benzyl group at position 1, a methylsulfanyl (SCH₃) group at position 2, and a hydroxymethyl (-CH₂OH) substituent at position 4. Its molecular formula is C₁₂H₁₄N₂OS, with a molecular weight of 234.32 g/mol. This compound is a key intermediate in synthesizing selective cyclooxygenase-2 (COX-2) inhibitors, designed to minimize gastrointestinal toxicity associated with traditional NSAIDs .

Properties

IUPAC Name

(3-benzyl-2-methylsulfanylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJGFHYBHKEGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383708
Record name [1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338414-90-7
Record name [1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde with benzyl bromide, followed by reduction of the resulting intermediate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazole derivatives possess significant antimicrobial activity. Studies have shown that [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol exhibits potential against various bacterial strains, suggesting its application as an antimicrobial agent.

Enzyme Inhibition

Imidazole compounds are known to interact with enzymes, acting as inhibitors or activators. Preliminary docking studies suggest that this compound may effectively inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. This property could lead to its development as a therapeutic agent for conditions like arthritis or other inflammatory diseases .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several imidazole derivatives, including this compound, for their antimicrobial properties. The compound demonstrated significant activity against Gram-positive bacteria, indicating potential for use in treating bacterial infections .

Cyclooxygenase Inhibition

In another study focused on selective cyclooxygenase inhibitors, this compound was evaluated alongside other derivatives. The results indicated that it could serve as a lead compound for developing new anti-inflammatory drugs due to its selective inhibitory action on cyclooxygenase enzymes .

Applications in Agriculture

The compound's biological activity extends beyond medicine; it also shows promise in agricultural applications as a fungicide or pesticide. Its ability to inhibit fungal growth suggests potential use in crop protection strategies.

Mechanism of Action

The mechanism of action of [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Characterization:

  • Elemental Analysis : Calcd. C 61.51%, H 6.02%, N 11.96%; Found C 61.75%, H 5.96%, N 11.93% .
  • IR/NMR : Hydroxyl (-OH) and sulfanyl (S-CH₃) groups are confirmed via characteristic peaks .

Comparison with Similar Compounds

Structural Analogues in the COX-2 Inhibitor Series

The following table compares [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol (compound 2) with its derivatives and related imidazole-based COX-2 inhibitors:

Compound Name Molecular Formula Substituents (Position) Yield (%) Melting Point (°C) Key Biological Activity Reference
This compound (2) C₁₂H₁₄N₂OS 1: Benzyl; 2: SCH₃; 5: CH₂OH 69 - COX-2 intermediate
[1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methanol (3) C₁₂H₁₄N₂O₃S 1: Benzyl; 2: SO₂CH₃; 5: CH₂OH 54.1 - Enhanced COX-2 selectivity
N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-bromobenzamine (5c) C₁₈H₁₈BrN₃O₂S 5: CH₂-NH-C₆H₄Br 16 155 Moderate COX-2 inhibition
N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-nitrobenzamine (5d) C₁₈H₁₈N₄O₄S 5: CH₂-NH-C₆H₄NO₂ 10 177 Lower yield, high melting point
[1-Benzyl-2-(benzylthio)-1H-imidazol-5-yl]methanol C₁₈H₁₈N₂OS 1: Benzyl; 2: S-CH₂C₆H₅; 5: CH₂OH - - Higher lipophilicity

Key Observations:

Substituent Effects on Activity: Methylsulfonyl (SO₂CH₃) in compound 3 improves COX-2 selectivity compared to methylsulfanyl (SCH₃) in compound 2 due to stronger hydrogen bonding with the enzyme's active site . Bromine (Br) and nitro (NO₂) substituents in 5c and 5d reduce yields but increase melting points, likely due to enhanced crystallinity .

Synthetic Challenges :

  • Oxidation of SCH₃ to SO₂CH₃ (compound 2 → 3) reduces yield (69% → 54.1%), possibly due to over-oxidation side reactions .
  • Bulky substituents (e.g., benzylthio in ) lower synthetic accessibility but increase lipophilicity, which may affect membrane permeability .

Comparison with Non-COX-2 Imidazole Derivatives

Compound Name Molecular Formula Key Substituents Biological Target Reference
4-[1-benzyl-2-(methylthio)-1H-imidazol-5-yl]-3,4,7,8-tetrahydro-7,7-dimethylquinazoline-2,5-dione (4a) C₂₁H₂₄N₄O₂S Quinazoline-dione fused system Cytotoxicity evaluation
Losartan Potassium C₂₂H₂₃ClKN₆O Tetrazole and biphenyl groups Angiotensin II receptor antagonist (antihypertensive)
[1-Methyl-2-(4-nitrobenzylsulfonyl)-1H-imidazol-5-yl]methanol C₁₂H₁₃N₃O₅S 2: SO₂CH₂C₆H₄NO₂; 5: CH₂OH Unknown (structural analogue)

Key Differences:

  • Losartan Potassium : Contains a tetrazole ring and biphenyl group, targeting hypertension instead of COX-2 .
  • Quinazoline-dione derivatives (4a) : Exhibit cytotoxicity, suggesting divergent structure-activity relationships compared to COX-2 inhibitors .

Biological Activity

[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol (CAS No. 338414-90-7) is a compound belonging to the imidazole class, characterized by a benzyl group and a methylsulfanyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C12H14N2OS
  • Molecular Weight : 234.32 g/mol
  • Structure : The compound features an imidazole ring, which is significant for its biological activity.

Case Studies and Research Findings

  • Antifungal Activity : A study investigating the antifungal properties of imidazole derivatives found that certain structural modifications can enhance activity against fungal pathogens. While direct studies on this compound are scarce, its structural similarities to other effective imidazoles suggest potential antifungal effects .
  • Cytotoxicity Studies : Similar compounds have been evaluated for cytotoxicity against various cancer cell lines. For instance, analogs of imidazole have shown promising results in inhibiting cell proliferation in breast cancer models. Although specific data for this compound is not available, this highlights the potential for further research into its anticancer properties .
  • Enzyme Inhibition : Imidazole derivatives are known to act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival. The mechanism of action for this compound could involve binding to active sites of enzymes, thereby altering their function .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2-(methylsulfanyl)-1H-imidazole and benzyl bromide.
  • Reaction Conditions : Alkylation followed by reduction processes to yield the final product.
    This synthetic route can be optimized for higher yields and purity using various catalytic methods .

Applications

The potential applications of this compound include:

  • Pharmaceutical Development : As a candidate for new antimicrobial or anticancer agents.
  • Chemical Research : Utilized as a building block in synthesizing more complex molecular structures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted diamines with aldehydes or ketones under acidic or oxidative conditions. For example, a two-step approach involves:

Preparation of an intermediate diamine (e.g., N1-benzyl-4-(methylsulfonyl)benzene-1,2-diamine) through sulfonylation of a benzyl-protected amine.

Cyclization with a suitable aldehyde (e.g., pyrrole-3-carboxaldehyde) in a solvent like ethanol or chloroform, followed by purification via column chromatography (chloroform/ethyl acetate/hexane mixtures). Yield optimization can be achieved by controlling stoichiometry (1.2–1.5 eq of aldehyde), reaction time (4–6 hours under reflux), and temperature (60–80°C). Lower yields (15–39%) in some cases highlight the need for inert atmospheres or catalyst screening (e.g., p-toluenesulfonic acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming regiochemistry and substituent positions. For instance, the methylsulfanyl group (δ ~3.2 ppm in 1H NMR) and benzyl protons (δ ~5.7–5.8 ppm) are diagnostic. Discrepancies in splitting patterns may arise from tautomerism; deuterated DMSO or CDCl3 can stabilize specific tautomers .
  • Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 352 for a related analog). Contradictions between calculated and observed isotopic patterns may indicate impurities, necessitating HPLC purification .
  • Elemental Analysis : Used to verify purity (>95%). Deviations in C/H/N/S percentages (>0.4%) suggest residual solvents or byproducts, requiring repeated recrystallization .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Tools like Glide (Schrödinger Suite) assess binding affinity to target proteins (e.g., heat-shocked proteins in Leishmania donovani). Fitness scores (>70) and docking scores (e.g., -9.8 for oxmetidine) guide prioritization of analogs. For example, substituents like fluorobenzyl groups enhance hydrophobic interactions in binding pockets .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (HOMO-LUMO gaps) and correlate with antioxidant activity (e.g., DPPH assay IC50 values). Polar groups (e.g., -OH, -NH2) improve radical scavenging .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Address poor bioavailability using ADMET predictions (e.g., SwissADME) to optimize logP (target 2–3) and PSA (<140 Ų). For instance, methylsulfanyl groups may reduce metabolic stability, suggesting substitution with sulfone or carbamate moieties .
  • Dose-Response Refinement : In diabetic rat models (e.g., streptozotocin-induced), intraperitoneal administration at 100 µmol/kg can clarify insulin secretion effects. In vitro assays (e.g., α2-adrenoceptor binding) may not correlate with in vivo glucose tolerance due to off-target imidazoline receptor interactions .

Q. How can impurity profiling and stability studies be conducted for this compound under ICH guidelines?

  • Methodological Answer :

  • HPLC-MS/MS : Detect trace impurities (e.g., Losartan-related Compound D at m/z 386) using C18 columns (5 µm, 250 × 4.6 mm) and acetonitrile/0.1% formic acid gradients. Stability under accelerated conditions (40°C/75% RH for 6 months) identifies degradation products (e.g., sulfoxide derivatives) .
  • Forced Degradation : Expose to UV light (254 nm, 48 hours) and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C) to profile photolytic and hydrolytic pathways. Quantify impurities via external calibration curves (R² >0.995) .

Methodological Resources Table

TechniqueApplication ExampleKey ParametersReference
Column ChromatographyPurification using chloroform/ethyl acetate/hexane (2:3:3)Rf = 0.4–0.6 (TLC monitoring)
Glide Molecular DockingBinding affinity prediction for Leishmania HSPsFitness score >70, Glide score < -8.5
NMR Solvent ScreeningResolving tautomerism in DMSO-d6 vs. CDCl3δ 5.8 ppm (benzyl protons in DMSO)
Stability TestingICH-compliant impurity profiling (40°C/75% RH)Degradation <2% over 6 months

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol
Reactant of Route 2
[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol

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